Methyl 1-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 1-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals and alkaloids . The compound also includes a methoxybenzamido group and a sulfonyl group, which could potentially contribute to its reactivity and biological activity.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. Piperidine derivatives can undergo a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Scientific Research Applications
Solvent Influence on Sulfoxide Thermolysis
The study by Bänziger, Klein, and Rihs (2002) explores the intriguing influence of solvent on the regioselectivity of sulfoxide thermolysis in β‐amino‐α‐sulfinyl esters. This research highlights the role of solvent in determining the outcome of chemical reactions, particularly in the synthesis of compounds related to Methyl 1-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate, demonstrating the complexity and precision required in chemical synthesis processes (Bänziger, Klein, & Rihs, 2002).
Alkoxycarbonylpiperidines in Aminocarbonylation
Takács and colleagues (2014) discussed the use of alkoxycarbonylpiperidines as N-nucleophiles in palladium-catalyzed aminocarbonylation, showcasing the versatility of piperidine derivatives in synthesizing carboxamide compounds. This study underlines the potential of piperidine derivatives in creating complex molecules for pharmaceutical applications, indicating the broad applicability of compounds similar to this compound in medicinal chemistry (Takács, Kabak-Solt, Mikle, & Kollár, 2014).
Synthesis and Anticancer Potential
Rehman et al. (2018) focused on the synthesis of new propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and their evaluation as promising anticancer agents. This research presents the anticancer potential of piperidine derivatives, suggesting that compounds structurally related to this compound could be explored for therapeutic uses, particularly in oncology (Rehman, Ahtzaz, Abbasi, Siddiqui, Saleem, Manzoor, Iqbal, Virk, Chohan, & Shah, 2018).
Piperidine Derivatives in Medicinal Chemistry
Karaman et al. (2016) reported on the microwave-assisted synthesis of new sulfonyl hydrazones featuring piperidine derivatives, their biological activities, and investigation of structure–activity relationships. This study emphasizes the significance of piperidine rings in medicinal chemistry, suggesting that derivatives of this compound could have various biological activities and potential applications in drug development (Karaman, Oruç-Emre, Sıcak, Çatıkkaş, Karaküçük-Iyidoğan, & Öztürk, 2016).
Future Directions
The future research directions for this compound could involve further studies to determine its physical and chemical properties, its reactivity, and its potential uses in pharmaceuticals or other applications. Given the importance of piperidine derivatives in drug design , this compound could be of interest in the development of new therapeutic agents.
Properties
IUPAC Name |
methyl 1-[2-[(3-methoxybenzoyl)amino]ethylsulfonyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6S/c1-24-15-5-3-4-14(12-15)16(20)18-8-11-26(22,23)19-9-6-13(7-10-19)17(21)25-2/h3-5,12-13H,6-11H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHARKILKOLMQEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)N2CCC(CC2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.